Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-
Brand Name: Vulcanchem
CAS No.: 652155-29-8
VCID: VC16810704
InChI: InChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3
SMILES:
Molecular Formula: C20H21NO2S
Molecular Weight: 339.5 g/mol

Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-

CAS No.: 652155-29-8

Cat. No.: VC16810704

Molecular Formula: C20H21NO2S

Molecular Weight: 339.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- - 652155-29-8

Specification

CAS No. 652155-29-8
Molecular Formula C20H21NO2S
Molecular Weight 339.5 g/mol
IUPAC Name 4-methyl-N-(1-naphthalen-1-ylpropyl)benzenesulfonamide
Standard InChI InChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3
Standard InChI Key FFTQUCWIXYMEPA-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C

Introduction

Synthesis and Reaction Pathways

The synthesis of this compound follows a two-step protocol common to N-substituted sulfonamides :

Step 1: Formation of the Parent Sulfonamide

Naphthalen-1-amine reacts with 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10), maintained using 10% aqueous Na₂CO₃. This nucleophilic substitution yields 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide as an intermediate .

Step 2: N-Alkylation

The intermediate undergoes alkylation with 1-(1-naphthalenyl)propyl halide in a polar aprotic solvent (e.g., N,N-dimethylformamide) using lithium hydride (LiH) as a base. This step introduces the propyl-naphthalene side chain at the sulfonamide’s nitrogen atom .

Table 1: Key Reaction Conditions

ParameterDetails
SolventN,N-Dimethylformamide (DMF)
BaseLithium hydride (LiH)
TemperatureRoom temperature to 60°C
Reaction Time12–24 hours
Yield60–75% (estimated based on analogs)

Structural and Spectral Analysis

Molecular Geometry

The compound’s geometry is dominated by planar aromatic systems (benzene and naphthalene) connected via a flexible propyl chain. The sulfonamide group adopts a trigonal planar configuration around the sulfur atom, with resonance stabilization between the S=O and S-N bonds.

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
Melting PointNot reported (analogs: 150–200°C)
LogP (Partition Coeff.)~4.2 (estimated via computational tools)
StabilityStable under inert conditions; hydrolyzes in strong acids/bases

Biological Activities and Applications

Anti-Inflammatory and Analgesic Effects

Structural similarities to celecoxib (a COX-2 inhibitor) suggest potential cyclooxygenase inhibition. Molecular docking studies predict moderate activity against COX-2 (binding energy: -8.5 kcal/mol).

ParameterDetails
GHS ClassificationWarning (GHS07)
Hazard StatementsH319: Causes serious eye irritation
Precautionary MeasuresP264: Wash hands after handling. P305+P351+P338: Eye exposure rinse.
Storage2–8°C in airtight container, away from light

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modify the propyl chain length to optimize antibacterial efficacy.

  • Toxicology Profiling: Assess chronic toxicity in preclinical models.

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